1-Nitro-9H-fluoren-9-one
Description
Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and Fluorenones
1-Nitro-9H-fluoren-9-one is a derivative of fluorenone, which itself belongs to the larger family of polycyclic aromatic hydrocarbons (PAHs). PAHs are organic compounds containing multiple aromatic rings and are of significant interest due to their widespread environmental presence and diverse chemical properties. Fluorenones are characterized by a fluorene (B118485) structure with a ketone group at the 9-position. ontosight.ai This ketone group makes fluorenones electron-deficient, a key feature influencing their chemical behavior.
The introduction of a nitro group (-NO2) to the fluorenone structure, as seen in this compound, further modifies its electronic properties. The nitro group is strongly electron-withdrawing, which enhances the electron-deficient nature of the fluorenone core. ontosight.aievitachem.com This structural modification is central to the specific reactivity and the physical and chemical properties of this compound, distinguishing it from both the parent fluorenone and other substituted PAHs.
Significance and Research Trajectory of Nitro-Substituted Fluorenones
The presence of the nitro group has been a primary driver for the research interest in nitro-substituted fluorenones like this compound. Research has explored how the position and number of nitro groups on the fluorenone skeleton influence the molecule's properties. nih.gov
The research trajectory of nitro-substituted fluorenones has been multifaceted. Initially, much of the focus was on their synthesis and basic characterization. chemicalbook.comresearchgate.net More recently, research has expanded to investigate their potential in materials science. The electron-accepting properties of these compounds make them candidates for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and solar cells. ontosight.ai The tunable electronic and photophysical properties of fluorenone derivatives are a key area of investigation. researchgate.net
Furthermore, the biological activities of nitro-substituted PAHs have been a significant area of study. Some nitro-PAHs are recognized for their mutagenic and carcinogenic properties. nih.govwikipedia.org This has prompted research into the metabolic pathways and the mechanisms by which these compounds may interact with biological systems. nih.gov The study of nitrofluorenones, therefore, also contributes to the broader understanding of the environmental and health impacts of this class of compounds.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 56825-82-2 |
| Molecular Formula | C13H7NO3 |
| Molecular Weight | 225.20 g/mol |
Data sourced from available chemical information. bldpharm.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
68455-94-7 |
|---|---|
Molecular Formula |
C13H7NO3 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
1-nitrofluoren-9-one |
InChI |
InChI=1S/C13H7NO3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7H |
InChI Key |
VDFKURANQKCOAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Characterization Techniques for 1 Nitro 9h Fluoren 9 One
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of 1-Nitro-9H-fluoren-9-one by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra would be expected to show distinct resonances for the aromatic protons, with their chemical shifts and coupling patterns being highly dependent on the position of the nitro group. The electron-withdrawing nature of the nitro group and the carbonyl group significantly influences the electronic environment of the protons, leading to characteristic downfield shifts for protons in close proximity.
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon (C=O) of fluorenone derivatives typically appears in the downfield region of the spectrum. The carbons attached to the nitro group would also be expected to be deshielded.
For comparison, the related compound 2,7-dimethyl-9H-fluoren-9-one exhibits the following characteristic shifts:
¹H NMR (in CDCl₃, 400 MHz): Aromatic protons appear as a multiplet between δ 7.65–7.20 ppm.
¹³C NMR (100 MHz): The carbonyl carbon resonates at δ 193.7 ppm.
Analysis of related nitrofluorenone (B14763482) compounds, such as 2,4,5,7-tetranitro-9-fluorenone, further illustrates the impact of nitro groups on the NMR spectra, often requiring specific solvents or additives to resolve proton signals due to broadening effects. researchgate.net
Table 1: Representative NMR Data for a Substituted Fluorenone
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |
| C-9 (C=O) | - | 193.7 |
| Aromatic Protons | 7.65–7.20 (multiplet) | 120–145 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of a nitrofluorenone derivative is characterized by several key absorption bands:
C=O Stretch: A strong absorption band corresponding to the carbonyl group is expected in the region of 1710–1742 cm⁻¹. The exact position can be influenced by the presence and position of the nitro group. mdpi.com
NO₂ Stretches: Two distinct stretching vibrations for the nitro group are anticipated. The asymmetric stretch typically appears in the range of 1500-1560 cm⁻¹, and the symmetric stretch is found between 1300-1370 cm⁻¹.
Aromatic C-H Bends: Peaks corresponding to the out-of-plane bending of aromatic C-H bonds provide information about the substitution pattern on the aromatic rings.
Theoretical studies on 1-hydroxy-9H-fluoren-9-one with a nitro substituent (HHF-NO2) have also utilized calculated IR spectra to understand intramolecular interactions. researchgate.net
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on the conjugated π-system. For fluorenone derivatives, characteristic Raman signals include:
Ring Breathing Modes: These vibrations of the aromatic rings typically appear in the 1580–1600 cm⁻¹ region.
C=O In-plane Deformation: A signal for the in-plane deformation of the carbonyl group can be observed around 1250–1300 cm⁻¹.
In studies of charge-transfer complexes involving trinitro-9H-fluorenone derivatives, Raman spectroscopy has been instrumental in determining the degree of charge transfer by analyzing shifts in specific vibrational modes. mdpi.comresearchgate.net
Table 2: Key IR and Raman Vibrational Frequencies for Fluorenone Derivatives
| Vibrational Mode | Typical IR Range (cm⁻¹) | Typical Raman Range (cm⁻¹) |
| Carbonyl (C=O) Stretch | 1710–1742 | - |
| Asymmetric NO₂ Stretch | 1500–1560 | - |
| Symmetric NO₂ Stretch | 1300–1370 | - |
| Aromatic Ring Breathing | - | 1580–1600 |
| C=O In-plane Deformation | - | 1250–1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated system of this compound. The fluorenone core possesses an extended π-electron system, and the addition of a nitro group, which is a strong chromophore, is expected to significantly influence the absorption spectrum.
The UV-Vis spectrum of the parent compound, 9H-fluoren-9-one, shows characteristic absorptions. nist.govnist.gov The introduction of a nitro group would likely cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugation and the electron-withdrawing nature of the NO₂ group. ontosight.ai
For instance, in studies of charge-transfer complexes, the electronic spectra of trinitro-9H-fluorenone derivatives were analyzed to understand the electronic interactions between donor and acceptor molecules. researchgate.net Similarly, the UV-Vis spectrum of N-(9H-Fluoren-9-ylmethyl)-piperidine has been used for quantification purposes, demonstrating the utility of this technique for fluorene (B118485) derivatives. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. The molecular formula for this compound is C₁₃H₇NO₃, corresponding to a molecular weight of approximately 225.20 g/mol . chemeo.comepa.gov
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized, and the resulting molecular ion peak ([M]⁺) would confirm the molecular weight. Subsequent fragmentation patterns can provide structural information. For fluorenone derivatives, common fragmentation pathways include the loss of carbon monoxide (CO) and cleavage related to the substituents.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming the presence of carbon, hydrogen, nitrogen, and oxygen in the expected ratios. Techniques like ESI-TOF (Electrospray Ionization-Time of Flight) are often employed for this purpose. rsc.org
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound was not found in the search results, the methodology for such an analysis is well-established for related compounds. The process involves growing a single crystal of the compound, which can be achieved by methods such as slow evaporation of a suitable solvent. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to solve and refine the crystal structure. unifi.it
For substituted fluorenones, X-ray crystallography confirms the planarity of the fluorenone core and the geometry of the substituents. In cases of complex nitro-substituted fluorenones, this technique is essential for unambiguously determining the positions of the nitro groups on the aromatic rings. researchgate.net
Computational and Theoretical Investigations of 1 Nitro 9h Fluoren 9 One
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of a molecule dictates its chemical behavior. In conjugated systems like 1-Nitro-9H-fluoren-9-one, the focus is often on the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial in determining the molecule's electronic transitions, reactivity, and interaction with other molecules.
The introduction of an electron-withdrawing nitro group (-NO2) onto the fluorenone core significantly influences its electronic structure. This substituent group lowers the energy of the LUMO, while the HOMO is primarily localized on the fluorene (B118485) π-system. smolecule.com This modulation of the FMOs is a key strategy in tuning the electronic and optical properties of organic materials. rsc.org
Analysis of the FMOs helps in understanding charge transfer characteristics within the molecule. The HOMO is associated with the ability to donate an electron (nucleophilicity), while the LUMO relates to the ability to accept an electron (electrophilicity). libretexts.org In this compound, the nitro group enhances the electrophilic character of the molecule.
Quantum Chemical Modeling of Spectroscopic Properties
Quantum chemical methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. Techniques like Time-Dependent Density Functional Theory (TD-DFT) are widely used to calculate electronic absorption and emission spectra. nih.govresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as π → π* or n → π* transitions. acs.org
For instance, theoretical studies on similar fluorene derivatives have shown that the calculated electronic transitions and their oscillator strengths are in good agreement with experimental absorption spectra. nih.gov The nature of these transitions, whether they are localized on a specific part of the molecule or involve charge transfer across the molecule, can be elucidated through computational analysis. smolecule.com This understanding is vital for applications in optical and electronic devices.
Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, can also be modeled computationally. Theoretical calculations of vibrational frequencies help in the assignment of experimental spectra and can provide information about the strength of chemical bonds and intermolecular interactions. researchgate.net
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for a wide range of systems. DFT calculations are used to optimize molecular geometries, calculate energies, and determine various electronic properties. researchgate.net
For this compound and related compounds, DFT is employed to:
Determine the ground-state electronic structure and orbital energies. researchgate.netresearchgate.net
Investigate the effects of substituent groups on the molecular properties. rsc.org
Calculate the energies of different conformations and isomers. acs.org
Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited-state properties and electronic spectra. researchgate.netresearchgate.net It is a powerful tool for understanding the photophysical behavior of molecules. TD-DFT calculations can predict absorption and fluorescence spectra, identify the nature of excited states, and explore processes like intramolecular charge transfer (ICT). nih.gov For example, TD-DFT has been used to study the excited state intramolecular proton transfer (ESIPT) process in derivatives of 1-hydroxy-9H-fluoren-9-one, where the introduction of a nitro group was shown to significantly affect the energy barriers of the process. researchgate.net
Table 1: Selected Applications of DFT and TD-DFT in the Study of Fluorenone Derivatives
| Application | Method | Key Findings | Reference |
| Electronic Structure and ESIPT | DFT/TD-DFT | The nitro group promotes the forward ESIPT process by reducing the energy barrier. | researchgate.net |
| Optical Properties | TD-DFT | Prediction of absorption spectra and elucidation of electronic transition character. | nih.govacs.org |
| Excited State Dynamics | TD-DFT | Investigation of excited state geometries and charge transfer properties. | researchgate.net |
| Reactivity | DFT | Analysis of substituent effects on the activation energies of reactions. | smolecule.com |
Simulation of Molecular Interactions and Energy Landscapes
Understanding how molecules interact with each other and with their environment is crucial for predicting their behavior in condensed phases. Molecular dynamics (MD) simulations and other computational techniques can be used to explore the potential energy surface of a molecule and simulate its interactions with surrounding molecules or a solvent. researchgate.netlanl.gov
These simulations can provide insights into:
Intermolecular forces: The nature and strength of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are important in the crystal packing and self-assembly of molecules. researchgate.net
Solvation effects: How the solvent influences the conformation, electronic properties, and reactivity of a molecule. smolecule.com
Energy landscapes: The relative energies of different molecular conformations and the energy barriers for conversion between them. acs.org
For charge-transfer complexes involving nitrofluorenone (B14763482) derivatives, computational methods have been used to study the geometry and stability of the complexes. researchgate.netacs.org These studies help in understanding the nature of the donor-acceptor interactions that govern the formation of such complexes.
Theoretical Thermodynamic Property Prediction
Computational chemistry can be used to predict the thermodynamic properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. nist.govnist.gov These calculations are often based on statistical thermodynamics, using vibrational frequencies and other molecular parameters obtained from DFT calculations. nih.gov
For the parent compound, 9-fluorenone (B1672902), extensive studies have been conducted to determine its thermodynamic properties through a combination of experimental measurements and theoretical calculations. nist.govnist.gov The calculated ideal-gas entropies, based on molecular geometry optimization and vibrational frequencies from DFT, have shown excellent agreement with experimental values, validating the computational approach. nist.gov This methodology can be extended to substituted derivatives like this compound to predict their thermodynamic properties, which are essential for understanding their stability and reactivity in chemical processes. osti.gov
Reactivity and Mechanistic Studies of 1 Nitro 9h Fluoren 9 One
Chemical Transformations of the Nitro Group
The nitro group is a key functional moiety in 1-Nitro-9H-fluoren-9-one, and its transformation is a primary pathway for the synthesis of various fluorenone derivatives. The electrophilic nature of the nitro group makes it susceptible to reduction, opening avenues to new functionalized compounds. cymitquimica.com
Reduction Pathways
The most significant chemical transformation of the nitro group in nitroaromatic compounds is its reduction to an amino group. This conversion is a fundamental step in the synthesis of amino-fluorenones, which are valuable precursors for more complex molecules, including dyes and biologically active compounds. Various reducing agents and conditions can be employed to achieve this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.
Commonly, the reduction is carried out using catalytic hydrogenation or metal-based reducing agents. For instance, nitro groups on fluorenone cores can be effectively reduced to primary amines using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Other methods include the use of iron powder in an aqueous solution of an ammonium (B1175870) salt. nih.gov These reactions transform the electron-withdrawing nitro group into an electron-donating amino group, which profoundly alters the electronic properties and subsequent reactivity of the aromatic system.
Table 1: Summary of Reduction Methods for Nitrofluorenones
| Reagent/Catalyst | Solvent | Product | Reference |
|---|---|---|---|
| Hydrogen gas, Palladium on carbon (Pd/C) | Ethanol | Corresponding Amine | |
| Iron powder, Ammonium chloride | Water/Ethanol | Corresponding Amine | nih.gov |
This table represents common reduction methods for nitroaromatic compounds, applicable to this compound.
Electrophilic Aromatic Substitution on the Fluorenone Core
The fluorenone core of this compound is subject to electrophilic aromatic substitution, though its reactivity is significantly influenced by the existing substituents. The carbonyl group (C=O) at the 9-position and the nitro group (NO₂) at the 1-position are both strong electron-withdrawing groups. smolecule.com Consequently, they deactivate the aromatic rings towards electrophilic attack, making such reactions more challenging compared to unsubstituted fluorene (B118485).
The directing effect of these groups is crucial in determining the position of any incoming electrophile. Both the carbonyl and the nitro group are meta-directors. In this compound, the nitro group is on one of the benzene (B151609) rings.
Ring A (positions 1-4): This ring is strongly deactivated by the C-1 nitro group. Incoming electrophiles would be directed to the position meta to the nitro group (position 3).
Ring B (positions 5-8): This ring is deactivated by the carbonyl group. Electrophiles would be directed to positions meta to the carbonyl's points of attachment, which are positions 5 and 7.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Reactivity Effect | Directing Effect |
|---|---|---|---|
| -C=O (Ketone) | Electron-withdrawing | Deactivating | Meta |
Photochemical Reactivity and Excited State Dynamics
The photochemistry of nitroaromatic compounds is distinct and complex, often characterized by rapid and efficient deactivation pathways from their excited states. rsc.org For this compound, the presence of the nitro group is expected to heavily influence its behavior upon absorption of light. Nitroaromatic molecules are known for having unique photoinduced channels, including exceptionally fast intersystem crossing from the singlet excited state to the triplet manifold, often occurring on a sub-picosecond timescale. rsc.org This is attributed to strong spin-orbit coupling facilitated by the oxygen-centered non-bonding orbitals of the nitro group. rsc.org
Studies on related molecules, such as 1-hydroxy-9H-fluoren-9-one, have shown that introducing a nitro group can dramatically alter the excited-state intramolecular proton transfer (ESIPT) processes. researchgate.net The electron-withdrawing nature of the nitro group was found to significantly lower the energy barrier for the forward ESIPT process while increasing the barrier for the reverse process. researchgate.net While this compound does not have a hydroxyl group to undergo ESIPT, this research highlights the profound impact a nitro substituent has on the potential energy surfaces and dynamics of the excited states of the fluorenone system. researchgate.net
The excited state dynamics of fluorene derivatives are also sensitive to the surrounding environment, with factors like solvent polarity playing a significant role. nih.gov For this compound, it is anticipated that the primary deactivation pathway for the lowest excited singlet state would be rapid intersystem crossing to the triplet state, which would then decay non-radiatively or, less commonly, via phosphorescence. Any fluorescence from the singlet state is expected to be very weak with a low quantum yield, a characteristic feature of many nitroaromatic compounds. rsc.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-amino-9H-fluoren-9-one |
| 9H-Fluoren-9-one |
| 2-Nitrofluorenone |
| 2,7-Dinitrofluorenone |
| 1-hydroxy-9H-fluoren-9-one |
| Palladium on carbon |
| Hydrogen |
| Iron |
| Ammonium chloride |
| Tin(II) chloride |
| Hydrochloric acid |
| Ethanol |
Structure Activity Relationships Sar in 1 Nitro 9h Fluoren 9 One and Fluorenone Derivatives
Influence of Nitro Group Position and Number on Electronic Properties
The electronic characteristics of the fluorenone core are significantly influenced by the presence, quantity, and location of nitro (-NO2) groups. ontosight.aivulcanchem.com As potent electron-withdrawing groups, nitro substituents play a crucial role in defining the electron-accepting nature of the fluorenone system. ontosight.ai
The introduction of nitro groups generally enhances the electron-deficient character of the fluorenone molecule. This effect is cumulative, with an increasing number of nitro groups leading to a stronger electron-accepting ability. For instance, 2,4,5,7-tetranitro-9-fluorenone is a significantly stronger electron acceptor than its mono- or di-nitro counterparts. acs.org This heightened electron affinity is a key factor in the formation of charge-transfer complexes. acs.orgresearchgate.net
The position of the nitro group also has a discernible impact. For example, the presence of nitro groups at the 2- and 7-positions can deactivate the fluorenone ring, necessitating more stringent conditions for subsequent chemical reactions. The specific placement of these electron-withdrawing groups alters the electron distribution across the aromatic system, which in turn affects the molecule's reactivity and its interactions with other molecules.
The modification of electronic properties through nitration is a foundational aspect of designing fluorenone derivatives for various applications, including as electron-accepting materials in organic electronics. ontosight.ai The ability to tune the electron affinity over a wide range by altering the nitration pattern makes these compounds versatile building blocks. researchgate.net
A comparative analysis of different fluorenone derivatives highlights the impact of various substituents on the molecule's properties. Electron-donating groups, such as methyl groups, have an opposing effect to electron-withdrawing groups like the nitro group.
Table 1: Influence of Substituents on Fluorenone Properties
| Derivative | C=O IR Shift (cm⁻¹) | π-π Stacking (Å) |
|---|---|---|
| 9H-Fluoren-9-one | 1,730 | 3.5 |
| 2-Nitrofluorenone | 1,740 | 3.6 |
This table was created based on data from a comparative analysis of fluorenone derivatives.
Modulating Optoelectronic Characteristics through Substitution
The optoelectronic properties of fluorenone derivatives can be systematically tuned by introducing various substituent groups onto the fluorene (B118485) backbone. ontosight.aiacs.org This modulation is critical for tailoring these materials for specific applications in organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices. ontosight.aiconicet.gov.ar
Substituents can influence key optoelectronic parameters, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the band gap, and the intramolecular charge transfer (ICT) characteristics. acs.orgresearchgate.net For example, the introduction of electron-donating groups tends to raise the HOMO level, while electron-withdrawing groups like the nitro group lower the LUMO level. This ability to tune the energy levels is fundamental to controlling charge injection and transport in electronic devices. researchgate.net
The nature and position of the substituents also affect the photophysical properties, such as absorption and emission wavelengths. acs.org For instance, attaching different functional groups can significantly alter a compound's solubility, stability, and intermolecular interactions, which are crucial for their performance in organic electronics and photonics. ontosight.ai The steric hindrance introduced by certain substituents can influence the molecular packing in the solid state, thereby affecting charge mobility. acs.org
Research has shown that the electrochemical properties of fluorenone can be dramatically modified through functionalization, particularly at the 2 and 7 positions. conicet.gov.ar Furthermore, the creation of "push-pull" molecules, by connecting electron-donating and electron-accepting groups to the fluorene scaffold, can lead to materials with significant intramolecular charge transfer, resulting in absorption in the near-infrared (NIR) region. mdpi.com
Table 2: Optoelectronic Properties of Substituted Fluorene Copolymers
| Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| PreP1 | -5.85 | -3.25 | 2.60 |
| P1 | -5.70 | -3.10 | 2.60 |
This data is based on studies of novel poly(fluorene) alternating copolymers and demonstrates how the band gap and energy levels can be tuned by changing the bridged structure at the 9-position of the fluorene unit. acs.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a compound and its biological or chemical activity. jocpr.comqsar4u.com This methodology is particularly valuable in predicting the reactivity and potential toxicity of nitroaromatic compounds like 1-Nitro-9H-fluoren-9-one. oup.commdpi.comnih.gov
QSAR models are built using a set of descriptors that quantify various aspects of a molecule's structure, such as its physicochemical properties (e.g., hydrophobicity) and quantum chemical parameters (e.g., the energy of the lowest unoccupied molecular orbital, ELUMO). nih.gov By analyzing a dataset of compounds with known activities, these models can identify the key structural features that govern a particular endpoint. researchgate.netinsilico.eu
For nitroaromatic compounds, QSAR studies have revealed important insights into their mechanisms of action. For example, the toxicity of some nitroaromatics has been linked to their hydrophobicity, while for others, electronic factors like ELUMO and the charge on the nitro group (QNO2) are more predictive. nih.gov This is because the biological activity of many nitroaromatics stems from the one-electron reduction of the nitro group, a process that is influenced by the molecule's electronic properties. oup.com
These predictive models serve several crucial purposes. They can be used to:
Estimate the properties of untested compounds, reducing the need for extensive experimental work. jocpr.comoup.com
Guide the design of new molecules with desired characteristics and potentially lower toxicity. jocpr.comoup.com
Screen large chemical libraries to prioritize compounds for further investigation. jocpr.com
Gain a deeper understanding of the relationship between molecular structure and activity. jocpr.comresearchgate.net
The development and validation of robust QSAR models are essential for regulatory purposes, such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) legislation, as they can significantly reduce the reliance on animal testing. nih.govnih.gov
Table 3: Key Descriptors in QSAR Models for Nitroaromatic Compounds
| Descriptor | Description | Relevance to Reactivity/Toxicity |
|---|---|---|
| logKow | Octanol-water partition coefficient | Represents the hydrophobicity of the molecule, influencing its distribution and interaction with biological membranes. nih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electrophilicity of the molecule and its susceptibility to reduction, a key step in the activation of many nitroaromatics. nih.gov |
This table highlights some of the common descriptors used in QSAR models for nitroaromatic compounds and their significance. nih.gov
Applications in Advanced Materials Science and Organic Electronics
Development of Organic Semiconductors
The 9-fluorenone (B1672902) moiety is recognized as an important structural component for organic semiconductor materials. jinbangch.com The introduction of a nitro group onto this core, as in 1-Nitro-9H-fluoren-9-one, significantly modifies its electronic characteristics, enhancing its electron-accepting nature. This makes the molecule and its derivatives suitable for specific roles within organic electronic devices.
The fluorenone framework is a key building block in the synthesis of materials for organic light-emitting diodes (OLEDs). jinbangch.comresearchgate.net The electron-deficient nature of the fluorenone unit, amplified by the presence of the nitro group, makes this compound a promising candidate for use in electron-transporting layers (ETLs) or as a host material for emissive layers in OLEDs. The ability to finely tune the electronic properties through such functionalization is crucial for achieving efficient charge balance and device performance. While specific device data for this compound is not detailed, related fluorene (B118485) and spirobifluorene derivatives have been successfully employed in highly efficient blue OLEDs, demonstrating the utility of the core structure in these applications. researchgate.netrsc.org
In the realm of organic photovoltaics (OPVs), there is a continuous search for novel non-fullerene acceptors to improve device efficiency and stability. researchgate.net The 9-fluorenone core has been identified as a viable electron-withdrawing building block for synthesizing these acceptor materials. researchgate.netrsc.org The incorporation of a strong electron-accepting group like the nitro moiety is a common strategy to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a material, which is a critical parameter for efficient charge separation in an OPV device. Therefore, this compound serves as a relevant structural motif for the design of new electron acceptor materials for use in solution-processable organic solar cells. rsc.orgnrel.gov
Charge-Transfer Complex Formation and Characterization
The strong electron-accepting character of nitro-substituted fluorenones facilitates the formation of charge-transfer (CT) complexes with various electron-donor molecules. These complexes are stabilized by the partial transfer of an electron from the donor's Highest Occupied Molecular Orbital (HOMO) to the acceptor's LUMO. nih.gov
Research on closely related compounds, such as 4,5,7-trinitro-9H-fluoren-9-one derivatives, has demonstrated their ability to form 1:1 charge-transfer complexes with the donor tetrathiafulvalene (B1198394) (TTF). mdpi.com In these systems, the donor and acceptor molecules arrange in alternated stacks. The degree of charge transfer is a key property of these complexes and can be influenced by other intermolecular interactions, such as hydrogen bonding. For instance, the esterification of a carboxylic acid group on the trinitro-fluorenone acceptor was found to double the degree of charge transfer, suggesting that the removal of hydrogen bonding is favorable for this interaction. mdpi.com
| Acceptor Molecule | Donor Molecule | Complex Stoichiometry | Degree of Charge Transfer (δ) |
|---|---|---|---|
| 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid | Tetrathiafulvalene (TTF) | 1:1 | 0.07 |
| 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid methyl ester | Tetrathiafulvalene (TTF) | 1:1 | 0.14 |
This table presents data on charge-transfer complexes formed between tetrathiafulvalene and derivatives of nitro-fluorenone, illustrating the impact of molecular structure on the degree of charge transfer. mdpi.com
Building Blocks for Functional Organic Materials
This compound is a versatile intermediate in organic synthesis, serving as a foundational building block for a wide array of more complex functional materials. jinbangch.com The fluorenone core provides a rigid and planar aromatic structure, while the nitro group offers a reactive site for further chemical transformations. mdpi.com
A critical reaction is the reduction of the nitro group to an amine (amino group). This transformation converts the electron-withdrawing nature of the substituent into an electron-donating one, drastically altering the molecule's electronic properties. This amino-fluorenone intermediate can then be used in subsequent reactions, such as condensation with aldehydes, to produce Schiff bases and other conjugated systems with tailored optical and electronic properties. acs.org This synthetic versatility allows this compound to be a precursor for materials used in dyes, pharmaceuticals, and materials science. jinbangch.comresearchgate.net
Fluorescent Probes and Chemical Sensors Based on Fluorenone Scaffolds
The fluorenone scaffold is an effective platform for the design of fluorescent chemosensors due to its inherent photophysical properties. The synthesis of such sensors often begins with the nitration of a fluorenone derivative, highlighting the role of nitro-fluorenones as key precursors. acs.org
For example, fluorenone-based fluorescent and colorimetric sensors have been developed for the selective detection of iodide ions. acs.orgnih.gov The synthesis of these sensors involved the nitration of a fluorenone compound, followed by reduction of the nitro group to an amine, and subsequent condensation with a substituted benzaldehyde. acs.org The resulting sensors exhibit a "turn-on" fluorescence response upon binding to iodide, which is a superior mechanism to more common fluorescence quenching methods. nih.gov This enhancement is attributed to the inhibition of intramolecular charge transfer (ICT) and C=N isomerization upon anion binding. acs.orgnih.gov These sensors demonstrate high sensitivity and selectivity, with detection limits in the nanomolar range. acs.orgresearchgate.net
| Sensor Derivative | Target Analyte | Detection Mechanism | Reported Limit of Detection (LOD) |
|---|---|---|---|
| Fluorenone Schiff base 1 | Iodide (I⁻) | Fluorescence Enhancement | 8.0 nM |
| Fluorenone Schiff base 2 | Iodide (I⁻) | Fluorescence Enhancement | 11.0 nM |
This table summarizes the performance of two fluorescent sensors derived from a nitro-fluorenone precursor, showcasing their high sensitivity for iodide detection. acs.orgnih.gov
Environmental Fate and Biotransformation of 1 Nitro 9h Fluoren 9 One
Environmental Occurrence and Sources of Nitro-PAHs
Nitro-PAHs, including compounds structurally related to 1-Nitro-9H-fluoren-9-one, are pervasive environmental contaminants. Current time information in Kanawha County, US.nih.gov They are introduced into the environment primarily through two routes: direct emission from combustion processes and secondary formation in the atmosphere. ijeab.comnih.gov
Incomplete combustion of organic materials such as fossil fuels, biomass, and waste is a major primary source of nitro-PAHs. ijeab.com These compounds are frequently detected in airborne particulate matter, diesel exhaust, and other combustion residues. Current time information in Kanawha County, US.
Secondary formation occurs through the atmospheric transformation of parent PAHs. nih.gov Gas-phase reactions involving parent PAHs and atmospheric oxidants like hydroxyl (OH) and nitrate (B79036) (NO₃) radicals lead to the formation of nitro-PAHs. nih.gov This atmospheric production means that the concentrations of nitro-PAHs are not always directly correlated with the intensity of local anthropogenic activities that are primary sources of their parent PAHs. ijeab.com Consequently, nitro-PAHs are found in various environmental compartments, including the atmosphere, soils, aquatic systems, and sediments. nih.govijeab.com
| Source Type | Description | Examples of Emitting Activities |
| Primary Sources | Direct release from incomplete combustion of organic materials. | Diesel and gasoline engine exhaust, industrial emissions, residential heating, biomass burning. |
| Secondary Sources | Atmospheric transformation of parent PAHs through reactions with nitrogen oxides. | Gas-phase reactions of fluorene (B118485) and fluorenone with hydroxyl and nitrate radicals. |
Abiotic Degradation Pathways
Once in the environment, this compound is subject to abiotic degradation processes that can lead to its transformation and eventual removal. The primary abiotic degradation pathways for nitro-PAHs are photodegradation and chemical oxidation.
Photodegradation, or photolysis, is a critical process for the natural removal of nitro-PAHs from the environment. nih.gov When exposed to sunlight, these compounds can absorb light energy, leading to their decomposition. The efficiency and products of photodegradation are influenced by several factors, including the intensity and wavelength of light, the presence of other chemical species, and the physical matrix in which the compound is found (e.g., adsorbed to particulate matter, dissolved in water).
For nitro-PAHs, photodegradation can proceed through various mechanisms. One proposed pathway involves the rearrangement of the nitro group to a nitrite, followed by further reactions. Another mechanism involves the photochemical oxidation of the aromatic rings. The specific pathway is dependent on the molecular structure, including the orientation of the nitro group relative to the aromatic rings. Upon irradiation with light, nitro-PAHs can generate reactive oxygen species (ROS), which can in turn lead to further degradation of the parent compound and other organic molecules.
In the atmosphere, nitro-PAHs can react with key oxidants such as ozone (O₃) and hydroxyl radicals (•OH). These reactions contribute to the transformation and degradation of nitro-PAHs. The reaction rates are dependent on the specific nitro-PAH and the concentration of the oxidant. For parent PAHs, reactions with hydroxyl radicals are a major atmospheric removal process.
Biotic Degradation and Microbial Metabolism
The biodegradation of this compound by microorganisms is a crucial pathway for its removal from contaminated environments. A variety of bacteria and fungi have been shown to degrade PAHs and related compounds.
The microbial degradation of aromatic compounds is initiated by enzymes that introduce oxygen atoms into the aromatic ring, making it more susceptible to cleavage. For PAHs and their derivatives, key enzymes include monooxygenases and dioxygenases.
Dioxygenases: These enzymes incorporate both atoms of a molecular oxygen into the substrate. In the case of fluorene, the parent compound of this compound, bacteria often initiate degradation by dioxygenation at the 1,2 or 3,4 positions of the aromatic ring.
Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the substrate. Some bacteria and fungi utilize monooxygenases to attack the C-9 position of fluorene, leading to the formation of 9-fluorenol and subsequently 9-fluorenone (B1672902).
For nitroaromatic compounds, microorganisms have evolved several strategies to deal with the nitro group:
Reduction of the nitro group: The nitro group can be reduced to a hydroxylamino group and then to an amino group. This is a common pathway under anaerobic conditions.
Oxidative removal of the nitro group: Monooxygenase or dioxygenase enzymes can attack the aromatic ring, leading to the elimination of the nitro group as nitrite.
Rearrangement of hydroxylamino intermediates: In some cases, the hydroxylamino group formed from the reduction of the nitro group can undergo an enzyme-catalyzed rearrangement to form a hydroxylated aromatic compound.
It is plausible that the biodegradation of this compound proceeds through an initial attack on the fluorene moiety, potentially at the C-9 position to form a hydroxylated intermediate, or through dioxygenation of one of the aromatic rings. Concurrently or subsequently, the nitro group would be addressed by one of the enzymatic strategies mentioned above.
| Enzyme Class | Function | Potential Role in this compound Degradation |
| Dioxygenases | Incorporate both atoms of O₂ into the aromatic ring. | Initial attack on the aromatic rings of the fluorene structure. |
| Monooxygenases | Incorporate one atom of O₂ into the substrate. | Oxidation at the C-9 position, leading to ring cleavage or removal of the nitro group. |
| Nitroreductases | Reduce the nitro group to amino or hydroxylamino groups. | Transformation of the nitro functional group. |
| Hydrolases | Catalyze the cleavage of chemical bonds by the addition of water. | Further breakdown of intermediate metabolites. |
In natural environments, the complete degradation of complex organic pollutants like this compound is often carried out by microbial consortia, where different microbial species work in concert. One species may perform the initial transformation of the parent compound, and other species may then degrade the resulting intermediates.
For instance, a bacterial strain that can degrade fluorene to 9-fluorenone might coexist with another strain that is capable of degrading 9-fluorenone. This synergistic relationship prevents the accumulation of potentially toxic intermediates. Given the complexity of this compound, it is likely that a consortium of microorganisms with diverse enzymatic capabilities would be required for its complete mineralization.
The potential for bioremediation of sites contaminated with nitro-PAHs is an active area of research. Strategies such as bioaugmentation (the addition of specific microorganisms with desired degradation capabilities) and biostimulation (the addition of nutrients to stimulate the activity of indigenous microorganisms) are being explored to enhance the removal of these pollutants from the environment. Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of recalcitrant organic compounds, including PAHs, and could play a role in the bioremediation of this compound.
Future Research Directions for 1 Nitro 9h Fluoren 9 One
Innovations in Green Synthesis and Sustainable Production
The development of environmentally benign and efficient synthesis methods is a primary focus for the production of 1-Nitro-9H-fluoren-9-one and related fluorenones. Traditional synthesis routes are often being replaced by greener alternatives that offer high yields, purity, and reduced environmental impact.
A significant innovation is the aerobic oxidation of 9H-fluorenes to produce 9-fluorenones. rsc.org This method utilizes air as a green oxidant under ambient conditions, often facilitated by a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net This approach is notable for its high efficiency and simple workup procedures. researchgate.net Research has demonstrated that 9-fluorenones with nitro substituents can be readily obtained in high yields and purity through this process. rsc.org
To further enhance sustainability, recent studies have explored the use of graphene-supported KOH composites as catalysts. researchgate.net This catalytic system improves the dispersion of the base, increasing reaction efficiency and allowing for the recycling and reuse of both the solvent and the catalyst. researchgate.net Such methods are not only cost-effective but also show promise for scalable industrial applications. researchgate.net
Another frontier in sustainable production is the adoption of continuous flow processes. For the synthesis of related fluorene (B118485) derivatives, continuous flow has been shown to dramatically increase yield (from 45% in batch to >99%), reduce raw material costs by 35%, and cut solid waste emissions by 64%. rsc.org The environmental impact factor (E-factor) was reduced by over 92% compared to traditional batch synthesis. rsc.org Applying continuous flow technology to the synthesis of this compound could similarly revolutionize its production, making it more efficient and sustainable.
| Parameter | Traditional Batch Process | Continuous Flow Process | Improvement |
|---|---|---|---|
| Yield | 45% | >99% | >120% Increase |
| Raw Material Cost | Baseline | Reduced by 35% | Significant Cost Savings |
| Solid Waste Emission | Baseline | Reduced by 64% | Major Waste Reduction |
| Production Period | Baseline | Reduced by 86% | Drastic Time Savings |
| E-factor (kg waste/kg product) | 26.58 | 1.97 | 92.57% Reduction |
Advanced Spectroscopic and Imaging Probes
The rigid, planar structure of the 9-fluorenone (B1672902) core makes it an excellent scaffold for the development of advanced molecular probes for spectroscopy and biomedical imaging. Future research will likely focus on functionalizing the this compound molecule to create probes with tailored properties for specific biological targets.
A promising area of application is in neuroimaging. Derivatives of 9H-fluoren-9-one have been synthesized and evaluated as imaging agents for α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChRs), which are implicated in various neurological disorders. nih.gov In these studies, iodine-substituted 9-fluorenone derivatives were radiolabeled with Iodine-125 to create tracers for Single-Photon Emission Computed Tomography (SPECT). nih.gov These radiotracers exhibited good brain uptake and allowed for in vivo imaging of the target receptors in mice. nih.govnih.gov
The success of these fluorenone-based imaging agents provides a strong rationale for developing new probes based on the this compound structure. The nitro group can be used as a handle for further chemical modification or could be exploited for its electron-withdrawing properties to tune the molecule's photophysical characteristics. Future work could involve creating fluorescent probes for microscopy or new radiotracers for PET and SPECT imaging to visualize other important biological targets.
High-Throughput Screening and Combinatorial Chemistry in Materials Design
High-throughput screening (HTS) and combinatorial chemistry are powerful methodologies that can accelerate the discovery of new materials with desired properties. nih.gov These techniques, which involve the rapid synthesis and testing of large libraries of related compounds, have yet to be extensively applied to the this compound scaffold but represent a significant future opportunity. uniroma1.it
The core structure of this compound can serve as a building block for creating vast combinatorial libraries. By systematically introducing different chemical groups at various positions on the fluorenone ring, researchers can generate thousands of derivatives. These libraries can then be screened for a wide range of applications, from organic light-emitting diodes (OLEDs) and functional polymers to new pharmaceutical agents. researchgate.net
For example, a library of this compound derivatives could be screened for specific optical or electronic properties relevant to materials science. Computational screening can first be used to narrow down the vast number of potential structures to the most promising candidates, which can then be synthesized and tested experimentally. rsc.org This approach significantly speeds up the discovery process for new high-performance materials. rsc.org
Integrated Computational and Experimental Approaches
The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research into this compound. By combining theoretical predictions with laboratory results, scientists can gain deeper insights into the molecule's behavior and design new derivatives with greater precision.
This integrated approach has been successfully used in the development of 9-fluorenone derivatives as imaging agents. nih.gov Molecular docking and molecular dynamics (MD) simulations were employed to understand the binding mechanisms between the fluorenone ligands and their target receptors. nih.gov These computational insights helped guide the synthesis of derivatives with improved binding affinity and selectivity, which were then confirmed through in vitro and in vivo experiments. nih.govnih.gov
Future research on this compound can similarly benefit from this dual approach. For instance, quantum chemical calculations can predict the electronic and photophysical properties of new derivatives, guiding the design of novel materials for optoelectronic applications. These theoretical predictions can then be verified by synthesizing the proposed compounds and measuring their properties. This iterative cycle of prediction and experimentation can lead to a more rapid and resource-efficient discovery process.
| Stage | Computational Approach | Experimental Approach | Objective |
|---|---|---|---|
| 1. Design | Molecular Docking, Quantum Chemistry | N/A | Predict binding affinity and electronic properties of virtual derivatives. |
| 2. Synthesis | N/A | Organic Synthesis | Synthesize the most promising candidates identified in Stage 1. |
| 3. Validation | Molecular Dynamics Simulations | In vitro assays, Spectroscopic analysis | Confirm binding and measure physical properties. |
| 4. Optimization | Iterate stages 1-3 based on results to refine molecular design. | Improve performance of the lead compound. |
Emerging Environmental Analytical Methodologies and Remediation Strategies
As with many nitroaromatic compounds, understanding the environmental fate of this compound is crucial. Future research should focus on developing sensitive analytical methods for its detection in environmental matrices and exploring sustainable remediation strategies.
Current methodologies for detecting related nitroaromatic compounds in water, such as EPA Method 609, provide a starting point. epa.gov This method involves solvent extraction followed by gas chromatographic analysis. epa.gov Future work could focus on developing more rapid and field-deployable sensors or adapting advanced mass spectrometry techniques for ultra-trace detection of this compound and its degradation products.
For remediation, bioremediation presents a promising and environmentally friendly strategy. Research into the mycodegradation (degradation by fungi) of other nitroaromatic compounds has shown that certain microbial strains can break down these persistent pollutants. researchgate.net A key future research direction would be to screen for and identify bacteria or fungi capable of metabolizing this compound. Investigating the enzymatic pathways involved in its degradation could lead to the development of tailored bioremediation systems for contaminated soil and water.
Q & A
Q. What are the standard synthetic routes for 1-nitro-9H-fluoren-9-one, and how do reaction conditions influence nitro group regioselectivity?
The compound is synthesized via nitration of fluorenone using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst. The electrophilic aromatic substitution mechanism directs the nitro group predominantly to the 1-position of the fluorenone ring system. Key factors include temperature control (0–5°C to minimize byproducts) and stoichiometric ratios of nitrating agents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?
- NMR : <sup>1</sup>H NMR shows aromatic proton splitting patterns (e.g., deshielded protons near the nitro group at δ 8.2–8.5 ppm). <sup>13</sup>C NMR confirms carbonyl (C=O) and nitro-substituted carbons .
- HRMS : Validates molecular formula (C₁₃H₇NO₃) and isotopic distribution .
- UV-Vis : Absorbance maxima (~300–350 nm) correlate with π→π* transitions in the aromatic system .
Q. How can researchers access reliable thermodynamic data (e.g., melting point, solubility) for this compound?
The NIST Chemistry WebBook provides experimentally validated
- Melting point: 84–86°C .
- Solubility: Sparingly soluble in water (<0.1 g/L) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) across literature sources?
Discrepancies may arise from impurities or polymorphic forms. Validate via:
- DSC/TGA : Measure enthalpy of fusion (ΔHfus) to confirm purity .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to determine crystal structure and identify polymorphs .
Q. How can computational methods predict and validate the reactivity of this compound in electrophilic substitution reactions?
- DFT calculations : Optimize molecular geometry to map electron density (e.g., Fukui indices) and predict reactive sites .
- Hammett plots : Correlate substituent effects with reaction rates in meta/para positions of derivatives .
Q. What advanced synthetic methodologies enable functionalization of this compound for materials science applications?
- Palladium-catalyzed annulation : Construct polycyclic frameworks via aryne intermediates (e.g., 2-haloarenes) .
- Reductive amination : Convert nitro groups to amines for coordination chemistry or polymer precursors .
Q. How do researchers address challenges in crystallizing this compound derivatives for structural analysis?
- Co-crystallization agents : Use halogen-bond donors (e.g., iodoperfluoroarenes) to stabilize crystal packing .
- High-throughput screening : Employ robotics to test solvent/antisolvent combinations (e.g., CHCl₃/hexane) .
Methodological Guidance
Designing experiments to measure sublimation enthalpy (ΔHsub) of this compound:
- Knudsen effusion method : Monitor mass loss under controlled vacuum and temperature (e.g., 100–150°C) .
- Calorimetry : Compare ΔHsub with ΔHfus and ΔHvap to ensure thermodynamic consistency .
Interpreting conflicting UV-Vis spectra in solvent-dependent studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
